![molecular formula C9H9ClN4 B1454443 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 1339677-70-1](/img/structure/B1454443.png)
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine
Overview
Description
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic organic compounds that are characterized by a ring structure composed of two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of pyrimidines, including 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine, is characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . The specific molecular weight of 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine is 180.6 .Physical And Chemical Properties Analysis
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine is a solid powder that should be stored at 2-8°C .Scientific Research Applications
Anticancer Research
Pyrimidine derivatives are extensively studied for their potential as anticancer agents. The structural diversity of these compounds allows for the modulation of various biological targets involved in cancer progression. For instance, certain pyrimidine-based drugs are well-established treatments for leukemia, such as imatinib, dasatinib, and nilotinib . The presence of a pyrazole moiety, as in 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine, could potentially enhance the compound’s anticancer properties by targeting specific enzymes or receptors involved in tumor growth and metastasis.
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have shown effectiveness against a variety of microbial and fungal pathogens. Their mechanism of action often involves the inhibition of DNA synthesis or the disruption of cell wall integrity, leading to the death of the pathogen. The chloro and pyrazol substituents on the pyrimidine ring can be optimized to increase potency and selectivity towards specific bacterial or fungal strains .
Antiparasitic and Antimalarial Activities
Compounds bearing the pyrazole and pyrimidine moieties have been evaluated for their antiparasitic and antimalarial activities. These compounds can interfere with the life cycle of parasites such as Leishmania and Plasmodium species, which are responsible for diseases like leishmaniasis and malaria, respectively. The structural features of 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine may contribute to its potential as an antiparasitic agent, offering a new avenue for the development of antileishmanial and antimalarial drugs .
Cardiovascular Research
Pyrimidine derivatives are also explored for their cardiovascular effects. They can act as vasodilators, antihypertensive agents, or modulators of cardiac ion channels. The modification of the pyrimidine core structure, including the introduction of a pyrazol group, can lead to compounds with improved efficacy and reduced side effects for the treatment of various cardiovascular disorders .
Neuroprotective Effects
The neuroprotective potential of pyrimidine derivatives is an area of growing interest. These compounds can provide protection to neural cells against oxidative stress, inflammation, and apoptosis, which are common pathological features in neurodegenerative diseases. The unique substitution pattern of 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine might offer neuroprotective benefits, particularly in conditions like glaucoma or Alzheimer’s disease, by promoting the survival of retinal ganglion cells or inhibiting neurotoxic pathways .
Diabetes and Metabolic Disorders
Pyrimidine derivatives have been investigated for their role in managing diabetes and related metabolic disorders. They can function as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV), which is involved in glucose metabolism, or as modulators of insulin signaling pathways. The structural attributes of 4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine could be fine-tuned to enhance its antidiabetic properties, making it a candidate for the development of new therapeutic agents for diabetes management .
Safety And Hazards
properties
IUPAC Name |
4-chloro-2,5-dimethyl-6-pyrazol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c1-6-8(10)12-7(2)13-9(6)14-5-3-4-11-14/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVJBXUMLMMJHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2,5-dimethyl-6-(1H-pyrazol-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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